Product packaging for Biotinyl-VAD-FMK(Cat. No.:CAS No. 2243207-07-8)

Biotinyl-VAD-FMK

Cat. No.: B6295858
CAS No.: 2243207-07-8
M. Wt: 545.6 g/mol
InChI Key: NENCFBUASFVKCT-XCUQCGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Caspase Inhibitors in Apoptosis Research

The study of apoptosis has been significantly advanced by the development of caspase inhibitors. Caspases, a family of cysteine proteases, are central to the execution of programmed cell death. rndsystems.cominvivogen.com Early research recognized the importance of proteolysis in both normal physiological processes and disease states. researchgate.net This led to the creation of specific inhibitors to analyze protease activity. researchgate.net

Initially, endogenous inhibitors of apoptosis (IAPs) were identified, with XIAP being a well-characterized example that inhibits caspases 3, 7, and 9. sigmaaldrich.com Viruses have also evolved their own caspase inhibitors, such as the cowpox viral serpin CrmA, to evade host cell death. sigmaaldrich.compnas.org Synthetic caspase inhibitors were then developed based on preferred peptide substrate sequences, incorporating reactive groups like fluoromethylketone (FMK). sigmaaldrich.comrndsystems.com

One of the most significant early synthetic inhibitors was Z-VAD-FMK, a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of most caspases. invivogen.comresearchgate.netalab.com.pl While initially considered for therapeutic use, its application has been primarily in fundamental research due to unforeseen cytotoxicity of a metabolic derivative. researchgate.net The development of such inhibitors has been crucial for dissecting the complex signaling pathways that govern apoptosis. scbt.com

Overview of Biotinyl-VAD-FMK's Development and Significance as an Affinity Probe

This compound is a biotin-conjugated derivative of the pan-caspase inhibitor, Z-VAD-FMK. caymanchem.commpbio.com The addition of a biotin (B1667282) tag transformed this inhibitor into a powerful affinity probe. caymanchem.com This modification allows for the detection and immobilization of active caspases using the strong and specific interaction between biotin and avidin (B1170675) or streptavidin. nih.gov

The significance of this compound lies in its ability to selectively label and capture active caspases from complex biological samples like cell lysates. nih.govnih.gov This has enabled researchers to isolate and identify specific caspases involved in apoptotic pathways, as well as to study their activation and the proteins they interact with. unil.ch The development of such affinity probes, where the inhibitor is coupled with a tag like biotin, has been a major step forward in the functional proteomic analysis of proteases. nih.govstanford.edu

Scope of this compound Application in Contemporary Biological Research

The applications of this compound in modern biological research are extensive, primarily revolving around the study of apoptosis. It is widely used for the in situ trapping and subsequent identification of activated caspases. nih.gov This allows for a more accurate assessment of caspase activation than traditional methods like standard immunoblot analysis, which cannot distinguish between inactive procaspases and active forms. nih.gov

Researchers utilize this compound to investigate the role of specific caspases in various cellular processes. For instance, it has been used to study the activation of caspase-2 and the involvement of caspase-8 in signaling complexes. medchemexpress.comunil.ch Furthermore, this affinity probe is instrumental in identifying the substrates of caspases and understanding the downstream events of apoptotic signaling. The ability to pull down active caspases and their associated proteins provides valuable insights into the molecular machinery of programmed cell death. unil.chrupress.orgresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Formal Name methyl (3S,6S,9S)-3-(2-fluoroacetyl)-9-isopropyl-6-methyl-5,8,11,18-tetraoxo-22-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,17-tetraazadocosanoate caymanchem.com
Molecular Formula C₃₀H₄₉FN₆O₈S caymanchem.com
Molecular Weight 672.8 g/mol caymanchem.com
Physical State Solid caymanchem.com
Solubility Soluble in DMSO (20 mM) caymanchem.com
Purity ≥95% caymanchem.com
Storage Temperature -20°C caymanchem.com
Stability ≥ 4 years caymanchem.com

Mechanism of Action

This compound functions as an irreversible pan-caspase inhibitor. medchemexpress.com Its mechanism of action is twofold, relying on the distinct roles of its peptide sequence and its biotin tag.

The VAD-FMK Peptide Sequence

The core of the inhibitor is the peptide sequence Val-Ala-Asp (VAD), which is recognized by the active sites of a broad range of caspases. researchgate.netthermofisher.com This sequence mimics the natural substrate of these enzymes. The fluoromethylketone (FMK) group at the C-terminus is a reactive "warhead" that forms a covalent, irreversible bond with the cysteine residue in the catalytic site of the active caspase. researchgate.netrndsystems.com This covalent modification permanently inactivates the enzyme, preventing it from cleaving its downstream targets and thus halting the apoptotic cascade. alab.com.plscbt.com

The Biotin Tag

The biotin moiety attached to the inhibitor serves as a high-affinity handle for detection and purification. scbt.com After the VAD-FMK portion of the molecule has bound to an active caspase, the biotin tag allows for the specific capture of the caspase-inhibitor complex using streptavidin-coated beads or surfaces. nih.gov This affinity-based purification is a powerful technique for isolating active caspases from the multitude of other proteins within a cell lysate. nih.gov

Applications in Research

Detection of Activated Caspases

A primary application of this compound is the detection of activated caspases in cells undergoing apoptosis. Because the inhibitor only binds to the active form of the caspases, it provides a more accurate measure of apoptosis than methods that detect total caspase levels. nih.gov After labeling with this compound, the captured caspases can be detected by western blotting using caspase-specific antibodies. nih.gov This technique has been used to identify active forms of various caspases, including caspase-3 and caspase-8. caymanchem.comnih.gov

Isolation and Identification of Caspase-Associated Proteins

The biotin tag on this compound facilitates the isolation of not only the active caspases but also any proteins that are associated with them in a complex. unil.ch By precipitating the biotin-labeled caspases with avidin-sepharose beads, researchers can co-precipitate interacting proteins. nih.govunil.ch These associated proteins can then be identified using techniques like mass spectrometry. This approach has been instrumental in identifying components of caspase-signaling complexes and understanding how these enzymes are regulated and how they interact with other cellular machinery. unil.chrupress.orgresearchgate.net

Utility in Studying Apoptosis

This compound is a versatile tool for studying the broader process of apoptosis. It can be used to confirm the involvement of caspases in a particular cell death pathway. nih.gov For example, pre-incubating cells with this compound can block subsequent apoptotic events, demonstrating the caspase-dependency of the process. nih.gov The ability to specifically isolate and identify active caspases at different stages of apoptosis allows for a detailed temporal analysis of the apoptotic cascade. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36FN5O7S B6295858 Biotinyl-VAD-FMK CAS No. 2243207-07-8

Properties

IUPAC Name

3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36FN5O7S/c1-11(2)19(22(35)25-12(3)21(34)26-13(8-18(32)33)15(30)9-24)28-17(31)7-5-4-6-16-20-14(10-37-16)27-23(36)29-20/h11-14,16,19-20H,4-10H2,1-3H3,(H,25,35)(H,26,34)(H,28,31)(H,32,33)(H2,27,29,36)/t12-,13?,14-,16-,19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENCFBUASFVKCT-XCUQCGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36FN5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characteristics and Biochemical Mechanisms of Biotinyl Vad Fmk

Structural Design and Functional Moieties of Biotinyl-VAD-FMK

The efficacy of this compound as a research tool is a direct result of its carefully designed molecular structure, which consists of three key functional parts: a specific peptide sequence, an irreversible trapping group, and a detection tag.

The Val-Ala-Asp (VAD) Peptide Sequence and Caspase Recognition

At the core of this compound is the tripeptide sequence Val-Ala-Asp (VAD). aacrjournals.org This sequence is designed to mimic the natural substrate recognition sites of caspases. ontosight.ai Caspases are a family of cysteine proteases that play a critical role in initiating and executing apoptosis. google.com They recognize specific three to four amino acid sequences on their target proteins, cleaving the protein after an aspartic acid residue. thermofisher.com The VAD sequence is recognized by a broad range of caspases, including caspase-1, -3, -4, -5, -6, -7, -8, and -9. ontosight.aithermofisher.commybiosource.com This broad recognition makes inhibitors containing the VAD sequence, like this compound, "pan-caspase" inhibitors, meaning they can target most caspases. thermofisher.commybiosource.com The interaction between the VAD sequence and the caspase active site is a critical first step in the inhibition mechanism.

The Fluoromethylketone (FMK) Group as an Irreversible Trapping Moiety

Attached to the aspartic acid residue of the VAD sequence is a fluoromethylketone (FMK) group. aacrjournals.orgresearchgate.net This functional group is an electrophilic "warhead" or "cysteine trap" that is essential for the irreversible inhibition of caspases. jpp.krakow.pljpp.krakow.pl Once the VAD peptide has guided the inhibitor to the active site of a caspase, the FMK group forms a covalent thiomethylketone bond with the nucleophilic thiol group of the active site cysteine residue. researchgate.netjpp.krakow.pl This covalent modification is irreversible and permanently inactivates the caspase enzyme. researchgate.netrndsystems.comrndsystems.com The use of FMK as an inhibitory moiety is a common strategy in the design of protease inhibitors due to its effectiveness in creating a stable, irreversible bond. jpp.krakow.pl

The Biotinylation Tag for Affinity-Based Detection

The final key component of this compound is the biotin (B1667282) tag. caymanchem.com Biotin, a water-soluble B vitamin, is attached to the VAD-FMK molecule. creative-diagnostics.com This biotin moiety serves as a powerful tool for the detection and purification of the inhibitor-caspase complex. caymanchem.comcreative-diagnostics.com Biotin has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. creative-diagnostics.comnih.govaddgene.org This strong and specific interaction allows researchers to use avidin or streptavidin-conjugated reagents (e.g., attached to beads or fluorescent dyes) to easily isolate, visualize, or quantify the biotin-labeled caspases that have been targeted by the inhibitor. creative-diagnostics.comaddgene.org This affinity-based detection is a cornerstone of many biochemical assays, including Western blotting and immunoprecipitation. creative-diagnostics.comthermofisher.com

Mechanism of Caspase Inhibition by this compound

The unique structural features of this compound dictate its mechanism of action, which involves the covalent modification of caspase active sites, leading to broad-spectrum inhibition.

Covalent Binding to Active Site Cysteine Residues of Caspases

The inhibition of caspases by this compound is an active-site-directed process. The VAD peptide sequence first guides the inhibitor to the catalytic pocket of a caspase enzyme. Once positioned correctly, the highly reactive fluoromethylketone group at the C-terminus of the peptide attacks the thiol group of the cysteine residue within the caspase's active site. researchgate.net This results in the formation of a stable, irreversible covalent bond. google.comresearchgate.net This covalent modification effectively and permanently blocks the catalytic activity of the caspase, preventing it from cleaving its natural substrates and thus halting the apoptotic cascade. scbt.com

Intracellular Activation and Cell Permeability Considerations of this compound

Biotinyl-Val-Ala-Asp(OMe)-FMK, commonly abbreviated as this compound, is a synthetic peptide engineered for efficient cellular uptake. scbt.comarctomsci.com Its design as a methyl ester is a key feature that facilitates its permeability across the cell membrane. arctomsci.commedchemexpress.com For the compound to become an active inhibitor within the cell, it must undergo enzymatic modification. Intracellular esterases cleave the methyl group from the aspartic acid residue. This hydrolysis is a critical activation step that is necessary for the inhibitor to effectively bind to its target caspases in vitro.

The structure of this compound is tailored to allow for effective cellular entry and subsequent interaction with its intracellular targets. scbt.com This cell-permeable characteristic enables its use as a probe to identify active caspases directly within cell lysates. arctomsci.commedchemexpress.comtargetmol.comscbt.comcymitquimica.com The presence of the biotin moiety provides a powerful tool for the detection and affinity labeling of these active caspases. scbt.comcaymanchem.com Once inside the cell and activated, the compound can covalently bind to the active sites of target enzymes, allowing for their subsequent purification and identification. scbt.comnih.gov

FeatureDescriptionSource
Cell Permeability Enhanced by the methyl-esterification of the aspartic acid residue (Asp(OMe)). arctomsci.commedchemexpress.com
Intracellular Activation Requires cleavage of the methyl ester by intracellular esterases to become an active inhibitor.
Mechanism As a synthetic peptide, its structure is designed to facilitate efficient cellular uptake. scbt.comarctomsci.com
Application Used as a cell-permeable probe to identify and label active caspases in cell lysates. medchemexpress.comscbt.comcymitquimica.com

Substrate Selectivity and Enzyme Reactivity Profile of this compound

This compound is characterized as a broad-spectrum or pan-caspase inhibitor, meaning it can bind to and inhibit a wide range of caspase enzymes. scbt.compromega.eesigmaaldrich.com Caspases are a family of cysteine-dependent, aspartate-specific proteases crucial to apoptosis (programmed cell death). nih.gov The inhibitor functions by selectively binding to the active site of these caspases, which prevents the cleavage of their natural substrates and disrupts apoptotic signaling pathways. scbt.com The interaction is irreversible, involving the formation of a covalent bond with the cysteine residue in the enzyme's active site. scbt.comnih.gov

Research indicates that this compound is widely reactive with various caspases. nih.gov Specific studies have demonstrated its ability to bind to caspase-3 and caspase-8 in hepatocyte lysates. caymanchem.com Further in vitro affinity labeling experiments showed that biotinylated Z-VAD-fmk, a closely related compound, strongly binds to caspases 2, 3, 7, 8, 9, and 10, with significantly weaker binding observed for caspase 6. aacrjournals.org While it is a potent tool for identifying active caspases, some research suggests that the commercially available Biotin-VAD-FMK probe can produce high background when used with certain caspase mutants, indicating some potential for non-specific interactions. nih.gov It is also important to note that while highly selective for caspases, some pan-caspase inhibitors like Z-VAD-FMK have been shown to inhibit other cysteine proteases, such as cathepsins, but typically at higher concentrations. aacrjournals.orgmdpi.com


Methodological Applications of Biotinyl Vad Fmk in Cellular and Molecular Studies

Strategies for Active Caspase Detection and Profiling Using Biotinyl-VAD-FMK

The detection of active caspases is a definitive marker for apoptosis. This compound provides a robust method for specifically targeting these activated enzymes, distinguishing them from their inactive pro-enzyme forms (procaspases).

The core application of this compound is as an affinity-based probe to label and trap active caspases. nih.gov The process, known as affinity labeling, leverages the irreversible binding of the VAD-FMK moiety to the active caspase. Once bound, the caspase itself becomes "tagged" with biotin (B1667282). nih.gov This biotin tag serves as a handle for subsequent purification.

The trapping mechanism involves the use of streptavidin or avidin-conjugated solid supports, typically magnetic beads or agarose (B213101) resin. Biotin has an exceptionally high affinity for streptavidin, forming one of the strongest known non-covalent biological interactions. After incubating a sample (such as a cell lysate) with this compound, the streptavidin beads are added. The beads selectively bind to the biotin-caspase complexes, effectively "trapping" and isolating them from the rest of the cellular proteins. nih.gov This affinity purification step is highly specific and efficient, enabling the enrichment of even low-abundance active caspases for downstream analysis.

Following affinity-based trapping, the specific identity of the activated caspases can be determined using a combination of immunoprecipitation (or affinity pull-down) and Western blotting. nih.gov After the this compound-labeled caspases are captured on streptavidin beads, the beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted from the beads and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

The separated proteins are subsequently transferred to a membrane (e.g., nitrocellulose or PVDF) for Western blot analysis. This technique uses specific primary antibodies that recognize individual caspases (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9). By probing the membrane with these antibodies, researchers can precisely identify which caspases were active in the initial sample. nih.govbio-rad-antibodies.com This workflow allows for a detailed profile of the specific caspase cascade activated in response to a particular apoptotic stimulus.

StepDescriptionPurpose
1. Labeling Apoptotic cell lysate is incubated with this compound.Covalently attach a biotin tag to all active caspases.
2. Capture Streptavidin-conjugated beads are added to the lysate.Isolate the biotin-tagged caspase complexes from the lysate.
3. Separation Captured proteins are eluted and run on an SDS-PAGE gel.Separate the isolated proteins by their molecular weight.
4. Identification Proteins are transferred to a membrane and probed with caspase-specific antibodies (Western Blot).Identify the specific active caspases that were captured.

This table outlines the typical workflow for identifying active caspases using this compound.

This compound is adaptable for use in different experimental formats, including both cell lysates and intact cells (in situ).

Cell Lysates: The most common application involves preparing protein extracts (lysates) from cell populations that have been treated with an apoptosis-inducing agent. This compound is added directly to this lysate, where it labels the caspases that were active at the time of cell harvesting. medchemexpress.comadooq.comadooq.com This method is straightforward and allows for the biochemical analysis of caspase activity from a large number of cells.

In Situ Analysis: A key advantage of this compound is that it is designed to be cell-permeable. medchemexpress.comadooq.com This property allows researchers to add the compound directly to the culture medium of living cells. The probe crosses the cell membrane and binds to active caspases within the cellular environment. This in situ labeling provides a snapshot of caspase activity in a more physiologically relevant context. After incubation, the cells can be washed to remove excess probe and then lysed for subsequent affinity purification and Western blot analysis, as described previously. While directly fluorescent probes like FAM-VAD-FMK are often used for direct visualization via microscopy or flow cytometry, this compound allows for the subsequent isolation and definitive identification of the specific caspases active within the cell. tandfonline.comnih.govpromega.com

While Western blotting is primarily a qualitative or semi-quantitative technique, methods employing this compound can be adapted to provide a quantitative assessment of caspase activation. After performing the affinity pull-down and Western blot, the resulting bands corresponding to specific caspases can be analyzed using densitometry. The intensity of the band is proportional to the amount of the labeled caspase, allowing for the relative quantification of caspase activation between different samples (e.g., treated vs. untreated cells).

For more direct quantification, an ELISA-like (Enzyme-Linked Immunosorbent Assay) approach can be utilized. In this format, cell lysates are incubated in streptavidin-coated microplate wells after labeling with this compound. The active caspases are captured in the wells, and a specific primary antibody against a particular caspase is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate allows for a colorimetric readout that can be measured with a plate reader, providing a quantitative measure of the activity of a specific caspase.

Cell LineApoptotic StimulusActive Caspases DetectedMethod of Analysis
JurkatCamptothecinCaspase-3, -6, -7Affinity Labeling / Western Blot
HeLaStaurosporine (B1682477)Caspase-3, -6, -7Affinity Labeling / Western Blot
U937EtoposideCaspase-3, -8, -9Affinity Labeling / Western Blot

This table presents representative findings from studies using VAD-FMK-based probes to identify active caspases in different human cell lines following treatment with various apoptotic stimuli. tandfonline.comresearchgate.net

Investigating Apoptotic Pathways and Cell Death Mechanisms with this compound

Beyond simply detecting caspases, this compound and its non-biotinylated counterpart, Z-VAD-FMK, are instrumental in elucidating the functional role of caspases in cell death pathways.

As a pan-caspase inhibitor, this compound can be used to determine whether a specific cell death process is dependent on caspase activity. arvojournals.org In a typical experiment, cells are treated with an apoptotic stimulus in the presence or absence of the inhibitor. If the inhibitor prevents hallmark features of apoptosis—such as the cleavage of key substrates like poly (ADP-ribose) polymerase (PARP), DNA fragmentation, or characteristic morphological changes—it provides strong evidence that the pathway is caspase-dependent. arvojournals.orgresearchgate.net

Furthermore, by combining the inhibitory function with the profiling capability, researchers can dissect the specific signaling cascades involved. For example, after treating cells with a death receptor ligand, one could use this compound to pull down and identify active caspase-8, confirming the engagement of the extrinsic apoptotic pathway. bio-rad-antibodies.com Similarly, detecting active caspase-9 would point to the involvement of the intrinsic (mitochondrial) pathway. By identifying the full spectrum of activated initiator and effector caspases, a detailed map of the apoptotic signaling network can be constructed. This approach has been crucial in distinguishing between caspase-dependent apoptosis and other forms of programmed cell death, such as necroptosis, which can be induced under certain conditions when caspase activity is blocked. frontiersin.org

Role of this compound in Modulating Mitochondrial Dynamics in Apoptosis Research

The intrinsic pathway of apoptosis is intricately linked with mitochondrial integrity. A key event in this pathway is mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors into the cytosol. Pan-caspase inhibitors, such as the VAD-FMK moiety of this compound, are critical tools for dissecting the sequence of these mitochondrial events relative to caspase activation.

Research has shown that prior to or concurrently with the release of cytochrome c, and upstream of caspase activation, mitochondria undergo significant morphological changes, fragmenting into smaller units. nih.gov The use of inhibitors like Z-VAD-FMK has been instrumental in positioning caspase activation downstream of these mitochondrial events. For instance, studies have demonstrated that Z-VAD-FMK can prevent the mitochondrial release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG). researchgate.netresearchgate.net However, the same inhibitor does not block the release of other mitochondrial proteins like cytochrome c or Smac/Diablo, suggesting that the release of these factors occurs independently of or upstream from caspase activation. researchgate.net

Furthermore, VAD-FMK has been shown to inhibit the loss of mitochondrial transmembrane potential (ΔΨm), a critical event that often precedes the complete breakdown of mitochondrial function during apoptosis. researchgate.net By using this compound to label and inhibit active caspases, researchers can precisely determine which mitochondrial changes are caspase-dependent. This allows for a clearer understanding of the cellular demolition sequence, confirming that Bax/Bak-mediated permeabilization and the subsequent release of cytochrome c are upstream events that trigger caspase activation, which in turn can amplify the apoptotic signal through feedback loops involving the mitochondria. researchgate.net

Analysis of DNA Fragmentation and Other Apoptotic Hallmarks

One of the defining biochemical hallmarks of late-stage apoptosis is the fragmentation of chromosomal DNA. bohrium.com this compound, through its inhibitory VAD-FMK component, serves as a vital tool to investigate the role of caspases in this process. Caspase-activated DNase (CAD) is the primary enzyme responsible for internucleosomal DNA cleavage, and its activation is dependent on the cleavage of its inhibitor (ICAD) by executioner caspases like caspase-3.

Studies utilizing Z-VAD-FMK have conclusively shown that the inhibition of pan-caspases effectively blocks DNA fragmentation. researchgate.netresearchgate.net For example, in BAX-induced cell death models, treatment with Z-VAD-FMK prevented the characteristic DNA laddering seen in apoptotic cells. researchgate.net Similarly, in studies of human ovarian tissue transplantation, Z-VAD-FMK was found to decrease the number of TUNEL-positive (Terminal deoxynucleotidyl transferase dUTP nick end labeling) cells, providing further evidence of its ability to prevent DNA fragmentation. nih.gov

Beyond DNA fragmentation, VAD-FMK is used to study other apoptotic markers. Its application has been shown to prevent the cleavage of Poly (ADP-ribose) polymerase (PARP), another classic substrate of executioner caspases. nih.govresearchgate.net The cleavage of PARP is a critical event that inactivates the enzyme, preventing DNA repair and conserving cellular energy for the apoptotic process. By using this compound to inhibit caspases and then probing for PARP cleavage or DNA fragmentation, researchers can confirm that a cellular death pathway is proceeding through the canonical caspase-dependent apoptotic route.

Distinction of Caspase-Dependent and Caspase-Independent Cell Death

While apoptosis is often defined by caspase activity, cells can undergo programmed cell death through caspase-independent pathways. This compound is an essential reagent for distinguishing between these mechanisms. The fundamental principle of its use in this context is straightforward: if the application of this pan-caspase inhibitor rescues cells from death, the pathway is considered caspase-dependent. arvojournals.org Conversely, if cell death proceeds despite caspase inhibition, a caspase-independent mechanism is implicated. researchgate.net

For example, in a model of light-induced retinal damage, the administration of Z-VAD-FMK protected photoreceptor cells from death, demonstrating that the mechanism was caspase-dependent. arvojournals.org However, research has also uncovered scenarios where caspase inhibition does not prevent cell death but instead shunts the cell towards a different death morphology, such as necroptosis. nih.gov Necroptosis is a form of programmed necrosis that is regulated by RIP kinases and can be triggered by stimuli like TNF-α in the presence of caspase inhibitors. nih.gov Therefore, while this compound may block the hallmarks of apoptosis (e.g., DNA laddering), the cell may still die, highlighting the complexity of cell death pathways. researchgate.net The failure of VAD-FMK to prevent cell death is a key piece of evidence that prompts researchers to investigate alternative pathways involving factors like calpains or cathepsins. researchgate.net

Exploration of Non-Apoptotic Cellular Processes Utilizing this compound

Studies on Inflammasome Activation and Immune Responses

Beyond apoptosis, certain caspases, particularly caspase-1, are central to innate immunity and inflammation. Caspase-1 is activated within large cytosolic multi-protein complexes known as inflammasomes, which assemble in response to pathogens and cellular damage signals. invivogen.commdpi.com Activated caspase-1 is responsible for processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms. invivogen.com

This compound is a powerful tool for studying inflammasome function because it can covalently bind to and label active caspase-1. This allows for the specific purification and detection of the activated enzyme from cell lysates. In one study, this compound was used as a cell-permeable probe to purify active caspases using immobilized streptavidin. nih.gov Researchers were able to detect the active p10 and p20 subunits of caspase-1 in wild-type cells stimulated to activate the NLRP3 inflammasome. nih.gov Crucially, in cells expressing specific caspase recruitment domain (CARD)-only proteins that inhibit inflammasome assembly, no active caspase-1 could be purified, demonstrating the probe's utility in assessing the functional status of the inflammasome complex. nih.gov This affinity-labeling approach provides direct evidence of caspase-1 activation, a key readout for inflammasome assembly and subsequent immune signaling. nih.govelifesciences.org

Application of this compound in Inflammasome Research
Technique Affinity Purification
Target Active Caspase-1
Principle The biotin-labeled VAD-FMK probe irreversibly binds to the active site of caspase-1.
Procedure 1. Treat cells with an inflammasome activator (e.g., nigericin). 2. Incubate with cell-permeable this compound. 3. Lyse cells and incubate the lysate with streptavidin-coated beads. 4. Elute the bound proteins and analyze for caspase-1 subunits by Western blot.
Outcome Specific detection and isolation of activated caspase-1, confirming inflammasome activity. nih.gov

Characterization of Caspase-Mediated Proteolysis in Cellular Signaling

Caspases execute their functions by cleaving a specific set of substrate proteins at particular aspartic acid residues. The widespread and irreversible inhibition of this proteolytic activity by this compound allows researchers to identify cellular processes that are regulated by caspase cleavage. adooq.com By treating cells with a stimulus in the presence or absence of the inhibitor, any observed differences in protein cleavage or downstream signaling can be attributed to caspase activity.

This approach has been used to confirm the role of caspases in cleaving key cellular proteins. For instance, the cleavage of PARP and the processing of pro-caspase-3 into its active form are hallmark events of apoptosis that are blocked by Z-VAD-FMK. researchgate.net this compound can be used in a similar inhibitory fashion to stabilize caspase substrates, facilitating their identification. Furthermore, it can be used to investigate whether the proteolytic processing of a caspase is required for its activation. medchemexpress.com An in vivo affinity labeling approach using this compound can detect active caspases, helping to determine if a caspase can be activated through conformational changes alone, without being cleaved. medchemexpress.com

Affinity Labeling for Identification of Caspase Substrates and Interacting Proteins

The biotin moiety of this compound makes it an exceptional tool for affinity labeling and purification applications. medchemexpress.com This technique is used to isolate and identify active caspases and their associated binding partners from complex cellular mixtures. nih.gov The underlying principle involves the irreversible binding of the VAD-FMK portion to the active site of a caspase, which effectively "tags" the active enzyme with a biotin handle. nih.gov

Application of this compound in Diverse In Vitro and In Vivo Research Models (Non-Human)

Biotinyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone (this compound) serves as a critical tool in cellular and molecular biology, enabling researchers to investigate the intricate processes of apoptosis. As a cell-permeable, irreversible pan-caspase inhibitor, its utility spans a wide range of non-human research models. medchemexpress.comadooq.com The key to its application is the fluoromethyl ketone (FMK) group, which allows it to bind irreversibly to the active site of caspases, effectively halting the apoptotic cascade. rndsystems.com The addition of a biotin molecule provides a convenient tag for the detection and affinity labeling of these activated caspases, making it invaluable for both in vitro and in vivo studies. medchemexpress.comrndsystems.com

Use in Cell Culture Systems for Mechanistic Elucidation of Apoptosis

In cell culture systems, this compound is primarily used to identify and quantify cells undergoing apoptosis and to elucidate the specific pathways involved. medchemexpress.comrndsystems.com When added to cell cultures, the compound permeates the cell membrane and binds to active caspases, which are the central executioners of apoptosis. rndsystems.com This irreversible binding not only inhibits further apoptotic activity but also tags the active enzymes. medchemexpress.comrndsystems.com

Researchers can then lyse the cells and use streptavidin-conjugated probes to detect the biotinylated caspases, allowing for the visualization and quantification of caspase activation. rndsystems.com This methodology is crucial for understanding the sequence and activation levels of different caspases in response to various apoptotic stimuli. For instance, studies have utilized the non-biotinylated counterpart, Z-VAD-FMK, to demonstrate the mechanistic role of caspases in different cell lines. In human granulosa cell lines, Z-VAD-FMK was shown to inhibit etoposide-induced apoptosis, confirming the caspase-dependence of this cell death pathway. nih.gov Similarly, in Jurkat and NIH/3T3 cells, Z-VAD-FMK treatment was able to completely block cell apoptosis induced by electrotransfer, highlighting its utility in dissecting the mechanisms of procedure-induced cell death. mdpi.com

The application of this inhibitor allows for a precise investigation into the molecular machinery of apoptosis. By preventing caspase activation, scientists can study upstream events and determine the necessity of caspase activity for specific cellular outcomes. nih.govmdpi.com

Table 1: Application of Pan-Caspase Inhibition in Cell Culture Models This table is interactive. You can sort and filter the data.

Cell Line Apoptotic Stimulus Key Finding Reference
Human Granulosa Cell Lines (GC1a, COV434, HGL5) Etoposide Z-VAD-FMK treatment inhibited the etoposide-induced decrease in metabolic activity and increased the number of viable cells. nih.gov
Jurkat Cells Electrotransfer Z-VAD-FMK treatment decreased the percentage of apoptotic (Annexin V+) cells from 23% to 2% in a dose-dependent manner. mdpi.com
NIH/3T3 Cells pDNA Electrotransfer At an optimal concentration, Z-VAD-FMK increased cell viability from 51% to 86%. mdpi.com

Employment in Animal Models for Investigating Disease Pathogenesis and Cellular Responses

The utility of pan-caspase inhibitors like this compound extends to non-human animal models, where they are instrumental in exploring the role of apoptosis in various disease pathologies. By administering these inhibitors in vivo, researchers can dissect the contribution of caspase-mediated cell death to the onset and progression of diseases.

A notable example is in the study of light-induced retinal degeneration in rat models. Intravitreal injection of the pan-caspase inhibitor Z-VAD-FMK was shown to protect retinal function and structure against damage from light exposure. arvojournals.org The inhibitor successfully reduced the number of apoptotic nuclei in the outer nuclear layer and inhibited the activity of caspase-1 and caspase-3. arvojournals.org This demonstrated that photoreceptors in this model die through a caspase-dependent apoptotic mechanism, providing a clear target for potential therapeutic interventions. arvojournals.org

In a different context, Z-VAD-FMK was used in a mouse model of endotoxic shock induced by lipopolysaccharide (LPS). The study found that the inhibitor alleviated the effects of the shock. nih.gov Interestingly, the mechanism was not solely through the prevention of apoptosis; Z-VAD-FMK induced a form of programmed necrosis (necroptosis) in macrophages, which reduced the secretion of pro-inflammatory cytokines. nih.gov This research highlights the complex cellular responses that can be uncovered using caspase inhibitors in vivo, revealing pathways beyond classical apoptosis.

These animal model studies underscore the value of compounds like this compound in bridging the gap between cellular mechanisms and organism-level pathophysiology.

Table 2: Research Findings Using Pan-Caspase Inhibitors in Animal Models This table is interactive. You can sort and filter the data.

Animal Model Disease/Condition Studied Compound Used Key Findings Reference
Rat Light-Induced Retinal Degeneration Z-VAD-FMK Inhibited caspase-1 and caspase-3 activity; protected retinal function and structure; reduced apoptotic nuclei in the photoreceptor layer. arvojournals.org

Critical Considerations for Biotinyl Vad Fmk Research Applications

Comparative Analysis of Biotinyl-VAD-FMK with Other Caspase Inhibitors and Probes

A comparative understanding of this compound in relation to other caspase inhibitors and probes is essential for selecting the appropriate tool for a given research question.

While this compound, Z-VAD-FMK, and Q-VD-OPh are all classified as pan-caspase inhibitors, they possess distinct characteristics.

Z-VAD-FMK : This is a widely used, cell-permeable, irreversible pan-caspase inhibitor. apexbt.com Like this compound, it inhibits a broad range of caspases and also exhibits off-target effects on NGLY1, leading to the induction of autophagy. nih.govacs.org The primary structural difference is the absence of the biotin (B1667282) tag in Z-VAD-FMK.

Q-VD-OPh : This newer generation pan-caspase inhibitor offers several advantages over VAD-FMK-based inhibitors. It is reported to be more potent and less toxic than Z-VAD-FMK. researchgate.net Crucially, Q-VD-OPh does not inhibit NGLY1 and therefore does not induce autophagy via this off-target pathway, making it a more specific tool for studying caspase-mediated apoptosis. nih.govreading.ac.uk Its mechanism involves the replacement of the fluoromethyl ketone (FMK) group with a non-toxic 2,6-difluorophenoxy methyl (OPh) group. smbiochemicals.com

Interactive Table of Pan-Caspase Inhibitor Characteristics
FeatureThis compoundZ-VAD-FMKQ-VD-OPh
Primary Target Pan-caspasePan-caspasePan-caspase
Reactive Group Fluoromethylketone (FMK)Fluoromethylketone (FMK)2,6-difluorophenoxy methyl (OPh)
NGLY1 Inhibition Yes (inferred from Z-VAD-FMK)YesNo
Autophagy Induction (via NGLY1) Yes (inferred from Z-VAD-FMK)YesNo
Tag BiotinCarbobenzoxy (Z)Quinoline (Q)
Toxicity Data not specifiedCan have non-specific effects/cytotoxicity at high dosesReported to be non-toxic, even at higher doses

This compound is used for affinity labeling and pull-down assays, whereas fluorescently labeled probes are designed for in situ detection and quantification of caspase activity.

FLICA (Fluorochrome-Labeled Inhibitors of Caspases) : This is a general term for fluorescently labeled caspase inhibitors, with FITC-VAD-FMK being a specific example. nih.govresearchgate.net These probes are cell-permeable and bind irreversibly to activated caspases, allowing for their detection by methods like flow cytometry and fluorescence microscopy. promega.com.au While designed to be specific for activated caspases, it has been observed that their binding can be more complex and may involve other intracellular components. nih.govresearchgate.net Despite this, they are considered reliable markers for detecting early apoptotic events associated with caspase activation. researchgate.netnih.gov

FITC-VAD-FMK : This probe is a fluorescent analog of Z-VAD-FMK, where a fluorescein (B123965) isothiocyanate (FITC) group replaces the carbobenzoxy (Z) group. promega.com.au It functions similarly to other FLICA reagents, allowing for the in situ monitoring of caspase activity. promega.com.au

The primary distinction between this compound and fluorescent probes lies in their application. This compound is ideal for isolating and identifying active caspases and their associated protein complexes from cell lysates. In contrast, fluorescent probes are used for visualizing and quantifying the population of cells with active caspases within a sample.

Interactive Table of Caspase Probe Characteristics
FeatureThis compoundFLICA / FITC-VAD-FMK
Label BiotinFluorochrome (e.g., FITC)
Primary Application Affinity labeling, pull-down assays, identification of active caspasesIn situ detection and quantification of caspase activity (flow cytometry, fluorescence microscopy)
Detection Method Streptavidin-based detection (e.g., Western blot)Fluorescence detection
Output Identification of specific proteinsQuantification of fluorescent signal, visualization of cellular location

Advantages and Limitations in Specific Research Contexts

Biotinyl-Val-Ala-Asp(OMe)-FMK (this compound) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of proteases essential for apoptosis (programmed cell death). medchemexpress.comxcessbio.comkamiyabiomedical.com Its utility in research stems from the biotin label, which allows for the detection and isolation of active caspases. nih.gov

Advantages:

Detection of Active Caspases : A primary advantage is its ability to specifically label and identify active caspases within a cell lysate. medchemexpress.comscbt.com Because it only binds to the active form of the enzyme, it allows researchers to distinguish between the latent zymogen form and the proteolytically active caspase. nih.gov

Affinity Purification : The biotin moiety provides a strong anchor for affinity purification. nih.gov Researchers can use streptavidin-coated beads to capture the this compound-caspase complex, effectively isolating active caspases from the total cell lysate for subsequent analysis. nih.gov

Cell Permeability : The compound is designed as a methyl ester to facilitate its entry into intact cells, allowing for in-situ labeling of active caspases in live cell cultures. medchemexpress.comkamiyabiomedical.com Within the cell, endogenous enzymes called esterases are thought to remove the methyl group, trapping the inhibitor inside. kamiyabiomedical.com

Irreversible Binding : The fluoromethyl ketone (FMK) group forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition. kamiyabiomedical.commdpi.com This stable linkage is advantageous for downstream applications like Western blotting, as the tag remains firmly attached.

Limitations:

Lack of Specificity : While its broad-spectrum nature is an advantage for studying general apoptosis, it is a limitation when the goal is to investigate the role of a specific caspase. researchgate.net Since this compound binds to multiple active caspases, it cannot, by itself, distinguish which specific caspase is active. nih.govresearchgate.net Additional methods, such as Western blotting with caspase-specific antibodies, are required to identify the captured caspases. nih.gov

Potential for Off-Target Effects : Like other caspase inhibitors based on the VAD-FMK peptide sequence, there is a possibility of it inhibiting other proteases with similar active sites, such as cathepsins or N-glycanase, although this is often at different concentrations than those used for caspase inhibition. mdpi.comresearchgate.net

Indirect Detection : Unlike fluorescently-tagged inhibitors (e.g., FITC-VAD-FMK), the biotin tag is not directly visible. promega.com.aupromega.ca Its detection requires a secondary reagent, such as streptavidin conjugated to an enzyme (like HRP) or a fluorophore. kamiyabiomedical.com

Methodological Nuances and Best Practices for this compound Experiments

The successful use of this compound in research relies on careful experimental design and execution.

Optimization of Concentration and Incubation Conditions for Cellular Assays

Optimizing the concentration and incubation time of this compound is crucial for obtaining reliable and reproducible results.

Concentration : The effective concentration can vary depending on the cell type, the nature of the apoptotic stimulus, and the specific research question. A common final concentration suggested in protocols for labeling active caspases in apoptotic cell lysates is 10 µM. kamiyabiomedical.com For studies involving the inhibition of apoptosis, concentrations have been noted in the range of 22 µM to 40 µM. karger.com It is recommended that researchers perform a dose-response experiment to determine the optimal concentration for their specific model system.

Incubation Time : The incubation period must be sufficient to allow the inhibitor to permeate the cells and bind to active caspases. For labeling experiments in cell lysates, a short incubation of 15 minutes at 37°C has been used. kamiyabiomedical.com In studies where the inhibitor is added to cell cultures prior to an apoptotic stimulus, a pre-incubation period of 2 hours has been reported. karger.com

Solvent : this compound is typically dissolved in high-purity (>99.9%) Dimethyl Sulfoxide (DMSO) to create a stock solution, often at a concentration of 20 mM. kamiyabiomedical.com It is critical to use dry DMSO as the compound's shelf-life in solution can be compromised otherwise. kamiyabiomedical.com The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤0.12%) to avoid solvent-induced cytotoxicity. karger.com

Considerations for Sample Preparation and Detection Techniques

Proper sample preparation and the choice of detection method are key to leveraging the biotin tag for analysis. nih.gov

Sample Preparation : After treating cells with this compound, cells are collected and lysed. A common method involves centrifugation to pellet the cells, followed by lysis, which can be achieved through methods like repeated freeze-thaw cycles. kamiyabiomedical.com After lysis, insoluble debris is removed by centrifugation, and the resulting supernatant containing the biotin-labeled proteins is used for downstream analysis. kamiyabiomedical.comnih.gov

Detection Techniques :

Western Blotting : This is the most common method for analyzing the labeled caspases. nih.gov The prepared cell lysate is run on an SDS-PAGE gel to separate proteins by size and then transferred to a membrane (e.g., PVDF). kamiyabiomedical.com The biotin tag is then detected by incubating the membrane with streptavidin conjugated to Horseradish Peroxidase (HRP), followed by development with an Enhanced Chemiluminescence (ECL) substrate. kamiyabiomedical.com This produces a band corresponding to the molecular weight of the active caspase-inhibitor complex.

Affinity Purification : To identify which caspases have been labeled, the lysate can be incubated with streptavidin-coated beads. nih.gov The beads will bind the biotinylated caspases, which can then be washed to remove non-specifically bound proteins. The captured proteins are then eluted from the beads, separated by SDS-PAGE, and identified using specific antibodies against different caspases. nih.gov

Importance of Controls in this compound Experiments

The inclusion of appropriate controls is fundamental to the interpretation of data from experiments using this compound.

Negative Control : This typically consists of a healthy, non-apoptotic cell population that is not expected to have significant caspase activity. These cells are treated with this compound in the same manner as the experimental group. This control helps to establish the baseline level of non-specific binding or background signal.

Positive Control : A population of cells induced to undergo apoptosis (e.g., by treatment with a known apoptotic stimulus like staurosporine (B1682477) or cisplatin) should be included. karger.comyyu.edu.tr This sample, when labeled with this compound, confirms that the inhibitor can effectively label active caspases under the experimental conditions and serves as a benchmark for caspase activation.

Vehicle Control : Since this compound is often dissolved in DMSO, a control group of cells treated with the same final concentration of DMSO alone is essential. karger.com This ensures that any observed effects are due to the inhibitor and not the solvent.

Competitive Inhibition Control : To demonstrate the specificity of the biotin signal, a parallel experiment can be run where cells are co-incubated with this compound and an excess of an unlabeled pan-caspase inhibitor (like Z-VAD-FMK). A significant reduction in the biotin signal in the presence of the unlabeled competitor would indicate that the labeling is specific to the caspase active site.

Compound Reference Table

Advanced Research Directions and Emerging Avenues for Biotinyl Vad Fmk Studies

Integration of Biotinyl-VAD-FMK with High-Throughput Screening and Proteomic Approaches

The inherent structure of this compound, featuring a biotin (B1667282) tag, makes it exceptionally well-suited for integration with proteomic and high-throughput screening (HTS) methodologies. The biotin moiety's high-affinity interaction with streptavidin is the cornerstone of these applications, allowing for the efficient enrichment and identification of active caspases from complex biological samples. nih.govcreative-proteomics.com

Activity-based protein profiling (ABPP) is a powerful proteomic strategy that utilizes chemical probes like this compound to assess the functional state of enzymes directly in their native environment. stanford.edu In this approach, the probe is introduced to cell lysates or even intact cells, where it selectively labels active caspases. medchemexpress.comxcessbio.com Following labeling, the biotinylated caspases can be captured using streptavidin-coated beads. nih.gov The isolated proteins are then typically separated by gel electrophoresis and identified using techniques such as Western blotting or, for a more comprehensive analysis, mass spectrometry. nih.govstanford.edu This allows researchers not only to identify which caspases are active under specific conditions but also to discover previously unknown caspase substrates or interacting partners that are co-purified.

This affinity-based purification is a key advantage in proteomics. creative-proteomics.com Researchers can compare the profiles of active caspases in healthy versus diseased tissues or in treated versus untreated cells, providing direct insights into protease dysregulation in pathology. researchgate.net For example, using a biotinylated probe, active caspases can be pulled down from apoptotic cell extracts for identification. researchgate.net

Furthermore, this compound can be employed in HTS campaigns to screen for novel caspase inhibitors. In a competitive ABPP format, a library of small molecules can be pre-incubated with a sample containing active caspases before the addition of this compound. Compounds that effectively inhibit the caspases will prevent the probe from binding, leading to a reduced biotin signal. This provides a robust method for identifying new and potentially more specific caspase-targeting drugs. researchgate.netnih.gov

Table 1: Applications of this compound in Proteomic Workflows

Proteomic Technique Purpose of using this compound Example Finding
Activity-Based Protein Profiling (ABPP) To identify and quantify active caspases in complex proteomes. stanford.edu Detection of tissue-restricted patterns of enzyme activity, revealing potential disease biomarkers. researchgate.net
Affinity Purification / Pull-down Assays To isolate active caspases and their associated protein complexes for subsequent identification. nih.govresearchgate.net Isolation of affinity-labeled caspase-6 from apoptotic cell extracts using the strong avidin-biotin interaction. nih.gov
Competitive ABPP for HTS To screen for novel caspase inhibitors by measuring their ability to compete with probe binding. Identification of compounds that prevent this compound labeling, indicating they are potential inhibitors of the target caspase.
Mass Spectrometry (MS) Identification To identify the specific caspases or other labeled proteins captured via affinity purification. stanford.edu Identification of over 20 metalloproteases in various human and mouse samples using a cocktail of probes in an ABP-MudPIT analysis. stanford.edu

Elucidating Cellular Uptake Mechanisms and Intracellular Distribution of this compound

A critical feature of this compound for its use in cellular assays is its ability to cross the plasma membrane and interact with its intracellular targets. medchemexpress.comscbt.com The compound is designed as a methyl ester, a modification that increases its lipophilicity and facilitates cell permeability, likely through a simple diffusion mechanism. medchemexpress.comxcessbio.comresearchgate.net Once inside the cell, intracellular esterases are thought to cleave the methyl ester, trapping the active inhibitor within the cytoplasm where it can bind to target caspases.

Understanding the precise mechanisms of cellular uptake and the subsequent intracellular distribution is crucial for interpreting experimental results accurately. Studies investigating these processes often employ visualization techniques. While this compound is not itself fluorescent, its biotin tag allows for indirect detection. After treating cells with the probe and allowing it to bind to active caspases, the cells can be fixed, permeabilized, and stained with a fluorescently-labeled streptavidin conjugate. Confocal microscopy can then be used to visualize the subcellular localization of the probe-bound caspases. researchgate.net

Quantitative analysis of uptake can be performed using methods like flow cytometry, which can measure the increase in fluorescence intensity of a cell population after staining with a fluorescent streptavidin conjugate. researchgate.net Such studies can help determine the efficiency of uptake in different cell types and under various experimental conditions. Research has confirmed that this compound is effective for labeling active caspases in cell lysates and for in vivo affinity labeling approaches. scbt.comxcessbio.com

Development of Modified this compound Analogs for Enhanced Specificity or Novel Applications

While this compound is a powerful and versatile tool, its "pan-caspase" nature, meaning it inhibits a broad range of caspases, can be a limitation when studying the role of a specific caspase. scbt.comalab.com.pl This has driven the development of a wide array of modified analogs designed for greater specificity or novel functionalities.

Key strategies for creating these analogs include:

Altering the Peptide Sequence: The VAD (Val-Ala-Asp) sequence is recognized by multiple caspases. By changing this tripeptide sequence to one preferentially cleaved by a specific caspase—such as DEVD for caspase-3, IETD for caspase-8, or LEHD for caspase-9—researchers have created more selective probes. thermofisher.comsmbiochemicals.comnih.gov

Modifying the Reporter Tag: The biotin tag can be replaced with other reporter molecules to suit different applications. Fluorophores like fluorescein (B123965) (FITC) or carboxyfluorescein (FAM) are commonly used to create probes for direct visualization of caspase activity via fluorescence microscopy or flow cytometry, forming the basis of FLICA (Fluorescent Labeled Inhibitors of Caspases) assays. thermofisher.commdpi.compromega.de

Varying the Linker Arm: For affinity purification applications, the accessibility of the biotin tag can be a critical factor. Analogs have been synthesized with longer aliphatic linker arms connecting the biotin to the peptide inhibitor. nih.gov These extended linkers position the biotin tag further away from the enzyme's active site cleft, improving its availability for binding to streptavidin, especially under non-denaturing conditions. nih.gov

Improving Cell Permeability: To enhance passage through the plasma membrane for in vivo studies, analogs have been developed with increased lipophilicity. One such strategy involves replacing the biotin group with an aromatic 2,4-dinitrophenyl (DNP) hapten, creating a probe that is more cell-permeable and can inhibit apoptosis in intact cells. nih.gov

Table 2: Examples of Modified VAD-FMK Analogs and Their Applications

Analog / Probe Name Modification Purpose / Advantage Key Application
Biotin-DEVD-FMK Peptide sequence changed to Asp-Glu-Val-Asp (DEVD). smbiochemicals.com Increased specificity for effector caspases-3 and -7. thermofisher.com Affinity purification of active caspase-3/7.
FITC-VAD-FMK Biotin tag replaced with Fluorescein isothiocyanate (FITC). promega.de Enables direct fluorescent detection of general caspase activity. In situ monitoring of apoptosis by fluorescence microscopy or flow cytometry. promega.de
Z-EK(biotin)D-aomk Biotin attached via an extended linker arm to the lysine (B10760008) (K) residue. nih.gov Improved efficiency of affinity purification under non-denaturing conditions. nih.gov Isolation of intact, active caspase complexes from cell extracts. nih.gov
DNP-derivatized probe Biotin tag replaced with a 2,4-dinitrophenyl (DNP) group. nih.gov Increased lipophilicity for better cell permeability; avoids background from endogenous biotinylated proteins. nih.gov Inhibition of apoptosis in intact cells and in vivo studies. nih.gov

Combining this compound with Genetic Manipulation Techniques for Functional Dissection

The combination of chemical biology tools like this compound with genetic manipulation techniques such as RNA interference (siRNA) or CRISPR-Cas9 gene editing provides a powerful strategy for dissecting complex biological pathways. This synergistic approach allows researchers to probe the function of specific caspases with high precision.

For instance, if a cellular process is thought to involve a particular caspase, researchers can use siRNA to specifically knock down the expression of that caspase. The cells can then be treated with an apoptotic stimulus and probed with this compound. If the probe no longer labels a protein of the expected size, it confirms that the silenced caspase was indeed the one activated by the stimulus.

Conversely, the parent compound, Z-VAD-FMK, can be used as a broad-spectrum inhibitor in genetically modified cells to confirm that an observed effect is caspase-dependent. In one study, silencing the protein Daxx was found to sensitize HeLa cells to apoptosis. nih.gov Treatment of these Daxx-silenced cells with Z-VAD-FMK blocked the apoptotic process, demonstrating that the increased cell death was mediated through a caspase-dependent pathway. nih.gov Further analysis showed that the cleavage of specific caspases, like caspase-8 and caspase-9, was enhanced in the Daxx-silenced cells, and this cleavage was prevented by Z-VAD-FMK. nih.gov

This combined approach is invaluable for:

Validating Probe Targets: Confirming that the probe binds to the intended caspase in a complex cellular environment.

Mapping Pathways: Determining the position and necessity of a specific caspase in a signaling cascade.

Functional Dissection: Elucidating the precise contribution of individual caspases to a biological outcome like apoptosis.

Table 3: Combining this compound (or its parent compound) with Genetic Techniques

Genetic Technique Target Gene/Protein Purpose of Combination Observed Outcome
siRNA Daxx To determine if Daxx-silencing-mediated apoptosis is caspase-dependent. nih.gov The pan-caspase inhibitor Z-VAD-FMK blocked apoptosis and cleavage of caspase-8 and -9 in siDaxx-treated cells. nih.gov
Gene Knockout Caspase-X (hypothetical) To validate the specificity of a this compound analog for Caspase-X. Lack of probe labeling in Caspase-X knockout cells would confirm target specificity.
Gene Overexpression Procaspase-6 To facilitate the isolation of a specific active caspase. nih.gov Affinity-labeled active caspase-6 was successfully isolated from extracts of cells overexpressing the zymogen. nih.gov

Applications in Live-Cell Imaging and Real-Time Monitoring of Caspase Activity

Real-time visualization of molecular processes as they occur within living cells offers profound insights into cell biology. While this compound is primarily used for endpoint assays involving affinity purification, the principles behind its design have been instrumental in developing probes for live-cell imaging. researchgate.net

The most direct adaptation for live imaging involves replacing the biotin tag with a fluorophore, creating probes like FITC-VAD-FMK or FAM-VAD-FMK. thermofisher.compromega.de These are part of the FLICA (Fluorescent-Labeled Inhibitors of Caspases) family of reagents. mdpi.com The mechanism remains the same: the cell-permeant probe enters the cell and covalently binds to the active site of target caspases. thermofisher.com However, instead of relying on streptavidin for detection, the bound probe itself is fluorescent. As unbound probe diffuses out of the cell, a fluorescent signal accumulates only in cells with active caspases, allowing for the dynamic monitoring of apoptosis via fluorescence microscopy or analysis by flow cytometry. thermofisher.comnih.gov

Recent advancements have led to more sophisticated probes for real-time imaging, including:

Ratiometric Fluorescent Probes: These probes exhibit a change in the ratio of fluorescence emission at two different wavelengths upon cleavage, allowing for more quantitative measurements of caspase activity that are less susceptible to variations in probe concentration or cell path length. mdpi.com

Activatable or "Turn-On" Probes: These probes are designed to be non-fluorescent or highly quenched until they are cleaved by an active caspase. nih.gov Upon cleavage, a potent fluorophore is released or de-quenched, resulting in a significant increase in fluorescence. This high signal-to-background ratio is ideal for sensitive real-time imaging. nih.gov

These advanced imaging tools, which evolved from the foundational design of probes like VAD-FMK, are critical for studying the precise timing and subcellular location of caspase activation during apoptosis and for high-throughput screening of compounds that modulate these processes in living cells. mdpi.comnih.gov

Table 4: Probes for Live-Cell Imaging and Real-Time Monitoring of Caspase Activity

Probe Type / Name Reporter Tag / Principle Principle of Detection Application
FITC-VAD-FMK (FLICA) Fluorescein (FITC). promega.de Covalent binding of the fluorescent inhibitor to active caspases leads to signal accumulation. thermofisher.com Real-time tracking of general caspase activation in living cells by microscopy or flow cytometry. mdpi.com
CellEvent® Caspase-3/7 Green DEVD peptide conjugated to a nucleic acid dye. thermofisher.com Cleavage by caspase-3/7 releases the dye, which then binds to DNA and becomes brightly fluorescent. thermofisher.com "Turn-on" detection of apoptosis; signal is generated only in the presence of active caspase-3/7.
Ratiometric Imaging Probes Dual-wavelength fluorophores. mdpi.com The ratio of fluorescence emission at two wavelengths changes upon enzymatic cleavage. mdpi.com Quantitative, real-time measurement of caspase activity, correcting for variations in probe concentration. mdpi.com
Self-Assembling Nanofiber Probes Peptide substrate with a fluorophore/quencher pair. mdpi.com Probes self-assemble, enhancing cellular uptake; cleavage by caspases separates the fluorophore and quencher. mdpi.com Multiplexed imaging of different intracellular protease activities. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.